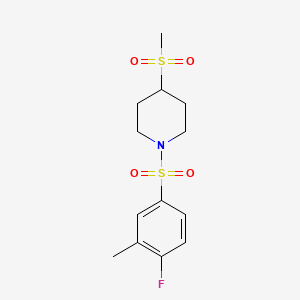

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(4-fluoro-3-methylphenyl)sulfonyl-4-methylsulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FNO4S2/c1-10-9-12(3-4-13(10)14)21(18,19)15-7-5-11(6-8-15)20(2,16)17/h3-4,9,11H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRNZNHLBXHAMQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((4-Fluoro-3-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 378.4 g/mol. The presence of sulfonyl and fluoro groups is significant for its biological activity, influencing interactions with biological targets.

The mechanism by which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The sulfonyl groups can interact with the active sites of enzymes, potentially leading to inhibition or modulation of their activity.

- Receptor Interaction : The compound may bind to specific receptors, altering signaling pathways within cells.

- Hydrophobic Interactions : The fluoro group enhances binding affinity through hydrophobic interactions, which may improve the compound's efficacy.

Anticancer Activity

Recent studies have indicated that this compound displays significant anticancer properties. In vitro assays have shown that this compound inhibits the growth of various cancer cell lines, demonstrating an IC50 value comparable to established chemotherapeutic agents.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) suggesting potential as an antimicrobial agent.

Case Studies

- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of various sulfonamide derivatives, including our compound. It was found that the presence of the fluoro substituent significantly enhanced cytotoxicity against A431 cells through apoptosis induction mechanisms .

- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial potential of several synthetic compounds, including this compound. Results indicated significant inhibition of bacterial growth, supporting further development as a therapeutic agent against resistant strains .

Comparison with Similar Compounds

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- Structure : Substitutes the 4-fluoro-3-methylphenyl group with a 3-chloro-2-methylphenyl group.

- Molecular Formula: C₁₃H₁₈ClNO₄S₂ (vs. C₁₃H₁₈FNO₄S₂ for the target compound) .

- Substituent Position: The methyl group shifts from position 3 to 2 on the phenyl ring, which may influence steric interactions and molecular conformation.

- Implications : The chloro analog may exhibit enhanced lipophilicity but reduced metabolic stability compared to the fluoro derivative.

4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine

- Structure : Replaces the 4-fluoro-3-methylphenylsulfonyl group with a 4-bromophenylsulfonyl moiety .

- Molecular Formula: C₁₂H₁₆BrNO₂S (vs. C₁₃H₁₈FNO₄S₂ for the target compound).

- Single Sulfonyl Group: Lacks the 4-methylsulfonyl group on the piperidine ring, reducing overall polarity.

- Implications : The bromine substitution may improve binding to hydrophobic pockets in proteins but could limit solubility.

1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine

- Structure: Features a trifluoromethoxy-phenoxy group instead of the 4-fluoro-3-methylphenylsulfonyl group .

- Molecular Formula: C₁₃H₁₆F₃NO₄S (vs. C₁₃H₁₈FNO₄S₂).

- Key Differences: Electron-Withdrawing Group: The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, enhancing metabolic stability and resistance to oxidation. Linkage Type: Uses a phenoxy ether linkage instead of a sulfonyl group, altering electronic interactions.

- Implications : This compound may exhibit superior stability in vivo but reduced sulfonamide-mediated target engagement.

Structural-Activity Relationship (SAR) Analysis

Q & A

Q. What challenges arise when scaling up synthesis from milligram to gram quantities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.